1-(Propylamino)propan-2-one

Description

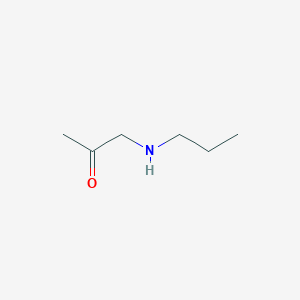

1-(Propylamino)propan-2-one is a ketone derivative featuring a propylamino (-NHCH₂CH₂CH₃) substituent at the carbonyl carbon. Propan-2-one derivatives are often synthesized via reductive amination, aldol condensation, or nucleophilic substitution, as seen in related compounds (e.g., and describe ketone-amine conjugations and microwave-assisted syntheses). The propylamino group likely enhances lipophilicity compared to shorter-chain alkylamines, influencing solubility and biological interactions.

Properties

CAS No. |

135644-36-9 |

|---|---|

Molecular Formula |

C6H13NO |

Molecular Weight |

115.17 g/mol |

IUPAC Name |

1-(propylamino)propan-2-one |

InChI |

InChI=1S/C6H13NO/c1-3-4-7-5-6(2)8/h7H,3-5H2,1-2H3 |

InChI Key |

QZMSIFNIJWDHBC-UHFFFAOYSA-N |

SMILES |

CCCNCC(=O)C |

Canonical SMILES |

CCCNCC(=O)C |

Synonyms |

2-Propanone, 1-(propylamino)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

1-(Ethylamino)-1-phenylpropan-2-one

- Structure: Ethylamino (-NHCH₂CH₃) and phenyl groups at the carbonyl carbon.

- Molecular Weight: ~177.25 g/mol (C₁₁H₁₅NO).

- Key Properties: Reported as a novel psychoactive substance (NPS) by the EMCDDA in 2010. The phenyl group may enhance CNS activity, while the ethylamino group balances polarity.

1-(Methylamino)-1-phenylpentan-2-one

- Structure: Methylamino (-NHCH₃) and phenyl groups with an extended pentanone backbone.

- Key Properties: Notified by EMCDDA in 2011.

Halogenated Aryl Derivatives

1-(3-Chlorophenyl)-1-(methylamino)propan-2-one

- Structure: Chlorophenyl and methylamino substituents.

- Key Properties: EMCDDA notification in 2012. The electron-withdrawing chlorine atom may enhance stability and receptor binding affinity compared to non-halogenated analogs.

1-(3-Fluorophenyl)-1-(methylamino)propan-2-one

- Structure: Fluorophenyl and methylamino groups.

- Key Properties : Similar to the chloro derivative but with altered electronic effects due to fluorine’s electronegativity.

Phenoxy and Hydroxy Derivatives

1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one (3a)

- Structure: Phenoxy group with acetyl and hydroxyl substituents.

- Synthesis : 82% yield under microwave irradiation ().

- Applications: Precursor to antimicrobial benzofurans. The phenolic OH group enables conjugation reactions, enhancing bioactivity.

Amino and Hydrochloride Salts

1-Amino-1-phenylpropan-2-one Hydrochloride

1-Aminopropan-2-one Hydrochloride

- Structure: Simple amino-propan-2-one with HCl salt.

- Molecular Weight: ~109.55 g/mol (C₃H₈ClNO).

- Applications: Potential building block for bioactive molecules.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.